molecular formula C9H12N2OS B1171845 CDM GREEN CAS No. 12000-20-3

CDM GREEN

Cat. No.: B1171845
CAS No.: 12000-20-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CDM GREEN, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2OS. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12000-20-3

Molecular Formula

C9H12N2OS

Synonyms

CDM GREEN

Origin of Product

United States

Q & A

Basic Research Questions

Q. How can researchers formulate rigorous research questions for studying CDM GREEN (e.g., green chemistry applications or environmental data modeling)?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions . For example:

  • Feasibility: Ensure experimental protocols align with green chemistry principles (e.g., minimizing hazardous waste) .
  • Novelty: Identify gaps in existing literature via systematic reviews of databases like PubMed or Scopus .
  • Ethics: Adhere to journal guidelines for data integrity and environmental impact assessments .

Q. What methodologies are suitable for primary data collection in this compound studies?

  • Methodological Answer :

  • Experimental Design : Use factorial designs to test multiple variables (e.g., catalyst efficiency, solvent toxicity) while adhering to green chemistry metrics (e.g., E-factor) .
  • Data Collection : Employ mixed-methods approaches, such as combining lab experiments with computational modeling (e.g., life-cycle assessment tools) .
  • Validation : Cross-validate results using techniques like HPLC for chemical analysis or Monte Carlo simulations for uncertainty quantification .

Q. How can researchers ensure data integrity and reproducibility in this compound studies?

  • Methodological Answer :

  • Follow reporting standards (e.g., CONSORT for trials, STROBE for observational studies) .
  • Use version-controlled repositories (e.g., GitHub) for raw data and code .
  • Document detailed protocols for reagent preparation and instrument calibration to enable replication .

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data when applying this compound frameworks?

  • Methodological Answer :

  • Root-Cause Analysis : Conduct sensitivity tests to isolate variables (e.g., temperature, pH) causing discrepancies .
  • Statistical Reconciliation : Apply Bayesian inference or ANOVA to identify outliers or systemic errors .
  • Cross-Validation : Compare results with independent datasets (e.g., public repositories like NIST Chemistry WebBook) .

Q. What strategies optimize experimental protocols for this compound under resource constraints?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use Taguchi methods to prioritize cost-effective variables (e.g., solvent volume, reaction time) .
  • Alternative Materials : Substitute toxic reagents with bio-based analogs (e.g., ionic liquids) and validate performance via kinetic studies .
  • Collaborative Tools : Leverage open-source platforms (e.g., Open Science Framework) for sharing protocols and reducing redundant efforts .

Q. How can interdisciplinary data (e.g., environmental, chemical, and economic metrics) be integrated into this compound models?

  • Methodological Answer :

  • Unified Frameworks : Develop multi-objective optimization models that balance environmental impact (e.g., carbon footprint) and efficiency (e.g., yield) .
  • Data Harmonization : Standardize units and metadata using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Machine Learning : Train algorithms on heterogeneous datasets to predict sustainability outcomes (e.g., random forests for toxicity classification) .

Data Management and Dissemination

Q. What are best practices for managing large-scale datasets in this compound research?

  • Methodological Answer :

  • Structured Storage : Organize data into relational databases (e.g., SQL) with clear schemas for chemical compounds, experimental conditions, and outcomes .
  • Ethical Sharing : Use embargoed repositories (e.g., Zenodo) to protect sensitive data while complying with journal mandates .
  • Metadata Standards : Adopt ISA-Tab for annotating experimental workflows and contextual details .

Tables for Methodological Reference

Research Stage This compound-Specific Tools Key References
Experimental DesignFactorial designs, E-factor calculations
Data AnalysisBayesian inference, ANOVA
Interdisciplinary IntegrationMulti-objective optimization models
Data ManagementFAIR principles, GitHub repositories

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.